Oxolan-2-yl at C3 Differentiates from Cyclopropyl Analogs by Introducing a Hydrogen-Bond Acceptor
The target compound possesses an oxolan-2-yl (tetrahydrofuran-2-yl) group at the C3 position, a feature absent in the closest purchasable analog, 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199472-59-6), which has a methyl group at C3 . This structural difference introduces an additional hydrogen-bond acceptor (the furan oxygen), which is predicted to alter target binding. Class-level evidence from 4,5-dihydro-1H-1,2,4-triazol-5-one AChE inhibitors shows that C3 substituent identity is a key driver of inhibitory potency, with IC50 values spanning 0.43–3.87 µM depending on the substituent [1]. While no head-to-head data exist, the oxolane ring's presence differentiates the target compound's potential pharmacophore from simpler alkyl-substituted analogs.
| Evidence Dimension | C3 Substituent Identity and Hydrogen-Bonding Capacity |
|---|---|
| Target Compound Data | C3 = oxolan-2-yl (contains 1 H-bond acceptor oxygen) |
| Comparator Or Baseline | CAS 2199472-59-6: C3 = methyl (no H-bond acceptor). Class-level AChE IC50 range for varied C3 substituents: 0.43–3.87 µM. |
| Quantified Difference | Qualitative structural difference; class-level activity range shown for context only. Direct comparative data are unavailable. |
| Conditions | Structural comparison. Class-level data from in vitro AChE inhibition assay (Ellman method). |
Why This Matters
The unique oxolan-2-yl group may enable distinct target engagement profiles or solubility characteristics compared to alkyl-only analogs, which is critical for applications where specific hydrogen-bond interactions are hypothesized.
- [1] Medetalibeyoğlu H, et al. Synthesis and acetylcholinesterase enzyme inhibitory effects of some novel 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives; an in vitro and in silico study. J Biomol Struct Dyn. 2023;41(1):1-11. PMID: 35442162. View Source
